1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is a complex organic compound with significant potential in various scientific applications. It is recognized by its CAS number 1856079-18-9 and has been classified under several categories based on its chemical structure and reactivity. This compound features a unique combination of pyrazole rings, which are known for their diverse biological activities.
This compound falls under the category of pyrazole derivatives, which are often studied for their pharmacological properties. It is also classified as an amine due to the presence of the methanamine functional group.
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multi-step organic reactions. Key methods include:
Technical details regarding reaction conditions, solvents, and catalysts are crucial for optimizing yields and purity .
The molecular formula of the compound is , indicating a complex structure with multiple nitrogen atoms characteristic of pyrazole compounds. The structural representation can be visualized using SMILES notation: Cc1cc(C)n(Cc2cccc(CN)c2)n1.
The molecular weight is approximately 255.75 g/mol. The compound's structural features include:
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine can participate in various chemical reactions:
Technical details such as reaction mechanisms and conditions are vital for understanding these processes .
The mechanism of action for 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is primarily linked to its interaction with biological targets:
Data from pharmacological studies would provide insights into its efficacy and potential side effects.
The compound exhibits several notable physical properties:
Chemical properties include:
Relevant data from spectral analysis (e.g., NMR, IR) would provide additional insights into its physical characteristics .
The applications of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine are diverse:
This compound represents a significant area of interest within medicinal chemistry and materials science due to its versatile applications and unique properties .
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: